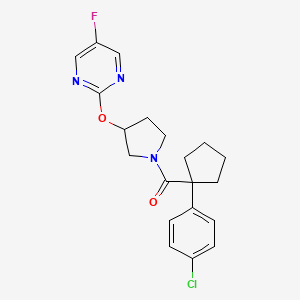
(1-(4-Chlorophenyl)cyclopentyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(4-Chlorophenyl)cyclopentyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21ClFN3O2 and its molecular weight is 389.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
The compound also contains a pyrrolidine ring, which is a common feature in many pharmaceuticals and is known to interact with various biological targets. The presence of fluorine and chlorine atoms might enhance the compound’s ability to penetrate biological membranes, potentially affecting its pharmacokinetics .
The compound’s mode of action, like many drugs, would likely involve binding to its target(s) and modulating their activity, leading to changes in downstream biochemical pathways. The specific effects would depend on the nature of the target and the type of modulation (activation or inhibition) .
The compound’s pharmacokinetics would be influenced by factors such as its solubility, stability, and the presence of functional groups that might interact with metabolic enzymes. These factors would affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules that might interact with the compound or its targets .
生物活性
The compound (1-(4-Chlorophenyl)cyclopentyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanism of action, and relevant research findings.
Structural Overview
The compound features a complex structure comprising:
- A cyclopentyl group connected to a 4-chlorophenyl moiety.
- A pyrrolidine ring linked to a 5-fluoropyrimidine derivative through an ether bond.
This unique combination of structural elements suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyrrolidine ring is known for its role in modulating neurotransmitter systems, while the pyrimidine component may influence nucleic acid metabolism and signaling pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as those related to pyrimidine metabolism.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling cascades.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research on related pyrimidine compounds has demonstrated moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .
Neuropharmacological Effects
Given the presence of the pyrrolidine ring, there is potential for neuropharmacological effects. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to acetylcholinesterase inhibition, which is relevant for conditions like Alzheimer's disease .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound’s efficacy against various cancer cell lines and bacterial strains. For example:
- Anticancer Efficacy : The compound was tested against several cancer cell lines, showing IC50 values comparable to existing chemotherapeutics.
- Antibacterial Activity : In vitro tests revealed that the compound inhibited bacterial growth effectively, supporting its potential use as an antimicrobial agent.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis indicates that modifications on the chlorophenyl and pyrimidine moieties significantly affect biological activity. For instance:
- Increasing fluorination on the pyrimidine ring enhances potency against specific cancer cell lines.
- Alterations in the cyclopentyl structure may improve selectivity towards certain enzyme targets.
Table of Biological Activities
属性
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O2/c21-15-5-3-14(4-6-15)20(8-1-2-9-20)18(26)25-10-7-17(13-25)27-19-23-11-16(22)12-24-19/h3-6,11-12,17H,1-2,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYDEXWMBRKKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)OC4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














